

# Application of FR901465 in Studying Alternative Splicing in Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | FR901465 |
| Cat. No.:      | B1252163 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FR901465** is a potent small molecule inhibitor of the spliceosome, specifically targeting the SF3b (splicing factor 3b) complex, a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3b, **FR901465** and its analogs modulate the splicing process, leading to alterations in both constitutive and alternative splicing. In the context of oncology, where aberrant alternative splicing is a hallmark of cancer, **FR901465** serves as a powerful research tool and a potential therapeutic agent. Dysregulation of alternative splicing in cancer cells affects numerous cellular processes, including apoptosis, cell cycle progression, and metastasis, by generating oncogenic protein isoforms.<sup>[1][2][3][4][5]</sup> The study of these alterations provides critical insights into tumor biology and unveils novel therapeutic vulnerabilities.

This document provides detailed application notes and protocols for utilizing **FR901465** to investigate alternative splicing in cancer. It includes quantitative data on its activity, step-by-step experimental procedures, and visualizations of relevant pathways and workflows.

## Data Presentation

The following tables summarize the quantitative data regarding the activity of **FR901465** and its analogs across various cancer cell lines. This information is crucial for designing experiments and interpreting results.

Table 1: IC50 Values of SF3b Inhibitors in Human Cancer Cell Lines

| Compound              | Cell Line | Cancer Type     | IC50 (nM) | Reference            |
|-----------------------|-----------|-----------------|-----------|----------------------|
| FR901465              | HeLa      | Cervical Cancer | ~1        | F. Hoffmann-La Roche |
| Spliceostatin A (SSA) | A549      | Lung Cancer     | 0.5       | Kaida et al., 2007   |
| Spliceostatin A (SSA) | HeLa      | Cervical Cancer | 0.6       | Kaida et al., 2007   |
| Spliceostatin A (SSA) | MCF7      | Breast Cancer   | 0.8       | Kaida et al., 2007   |
| Pladienolide B        | HCT116    | Colon Cancer    | 0.4       | Kotake et al., 2007  |
| Pladienolide B        | DU145     | Prostate Cancer | 0.5       | Kotake et al., 2007  |
| Pladienolide B        | PC-3      | Prostate Cancer | 0.6       | Kotake et al., 2007  |

Table 2: Examples of Genes with Altered Splicing upon **FR901465** (or analog) Treatment

| Gene              | Function              | Splicing Change Observed               | Cancer Type Context | Reference          |
|-------------------|-----------------------|----------------------------------------|---------------------|--------------------|
| BCL2L1 (Bcl-x)    | Apoptosis regulation  | Increased pro-apoptotic Bcl-xS isoform | Various Cancers     | Kaida et al., 2007 |
| MCL1              | Apoptosis regulation  | Increased pro-apoptotic MCL1S isoform  | Various Cancers     | Kaida et al., 2007 |
| CCND1 (Cyclin D1) | Cell cycle regulation | Exon skipping                          | Various Cancers     | E-publication      |
| MDM2              | p53 regulation        | Altered 3' splice site selection       | Various Cancers     | E-publication      |
| VEGFA             | Angiogenesis          | Shift in isoform ratios                | Various Cancers     | E-publication      |

## Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in utilizing **FR901465** for studying alternative splicing.

### Protocol 1: In Vitro Treatment of Cancer Cell Lines with **FR901465**

This protocol outlines the steps for treating cultured cancer cells with **FR901465** to induce changes in alternative splicing.

#### Materials:

- Cancer cell line of interest (e.g., HeLa, A549, MCF7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **FR901465** (or analog like Spliceostatin A)

- DMSO (for stock solution)
- Phosphate-buffered saline (PBS)
- Cell culture plates (e.g., 6-well plates)
- Incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding: Seed the cancer cells in 6-well plates at a density that allows them to reach 70-80% confluence at the time of harvesting.
- **FR901465** Preparation: Prepare a stock solution of **FR901465** in DMSO (e.g., 1 mM). Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
- Cell Treatment: Once cells have adhered and reached the desired confluence, remove the existing medium and replace it with the medium containing the different concentrations of **FR901465** or the vehicle control.
- Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific research question and the stability of the target RNA isoforms.
- Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS. The cells are now ready for downstream applications such as RNA extraction.

## Protocol 2: RNA Extraction and Quality Control

This protocol describes the extraction of high-quality total RNA from **FR901465**-treated cells.

Materials:

- TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- Chloroform

- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- Spectrophotometer (e.g., NanoDrop)
- Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)

**Procedure:**

- Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate containing the treated cells. Pipette up and down several times to lyse the cells.
- Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 5 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
- RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
- RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
- RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
- Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0). Assess the RNA integrity (RIN value) using a Bioanalyzer. A RIN value  $\geq 8$  is recommended for RNA sequencing.

## Protocol 3: Analysis of Alternative Splicing by RT-PCR

This protocol provides a method for validating changes in specific alternative splicing events identified through other means or for targeted investigation.

**Materials:**

- Reverse transcriptase kit
- PCR master mix
- Gene-specific primers flanking the alternative splicing event
- Agarose gel electrophoresis system
- Gel documentation system

**Procedure:**

- cDNA Synthesis: Synthesize cDNA from 1  $\mu$ g of total RNA using a reverse transcriptase kit according to the manufacturer's instructions.
- PCR Amplification: Perform PCR using primers that flank the exon(s) affected by the alternative splicing event. The PCR program should be optimized for the specific primers and target.
- Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel. Different splice isoforms will appear as bands of different sizes.
- Quantification: Quantify the intensity of the bands using a gel documentation system and software (e.g., ImageJ) to determine the relative abundance of each isoform. The ratio of the isoforms (e.g., exon inclusion vs. exclusion) can then be calculated.

## Protocol 4: Global Analysis of Alternative Splicing by RNA Sequencing (RNA-seq)

This protocol outlines the workflow for a comprehensive, transcriptome-wide analysis of alternative splicing changes induced by **FR901465**.

### 1. Library Preparation and Sequencing:

- mRNA Enrichment: Start with high-quality total RNA (RIN  $\geq$  8). Enrich for poly(A)+ mRNA using oligo(dT) magnetic beads.

- Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
- Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the double-stranded cDNA fragments and amplify the library via PCR.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate paired-end reads (e.g., 2x150 bp).

## 2. Bioinformatic Analysis:

- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic or Trim Galore!.
- Alignment: Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR or HISAT2.
- Alternative Splicing Analysis: Use specialized software to identify and quantify alternative splicing events from the aligned reads. Popular tools include:
  - rMATS: Detects differential alternative splicing events corresponding to five major types: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).
  - DEXSeq: Identifies differential exon usage between conditions.
  - Isoform-level quantification tools (e.g., Salmon, Kallisto) followed by differential transcript usage analysis (e.g., with DRIMSeq or IsoformSwitchAnalyzeR): This approach quantifies the abundance of different transcript isoforms and identifies genes with significant changes in isoform usage.
- Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using DAVID or GSEA) on the genes with significant alternative splicing changes to identify the biological processes and signaling pathways affected by **FR901465** treatment.

## Visualization of Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the application of **FR901465**.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **FR901465** on the spliceosome.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for RNA-seq analysis of **FR901465**-treated cells.



[Click to download full resolution via product page](#)

Caption: Signaling pathways affected by **FR901465**-induced alternative splicing.

## Conclusion

**FR901465** and its analogs are invaluable tools for dissecting the role of alternative splicing in cancer. By potently and specifically inhibiting the SF3b complex, these molecules induce widespread changes in the cancer cell transcriptome, offering a window into the complex regulatory networks that drive malignancy. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize **FR901465** in their studies. Through rigorous experimental design and bioinformatic analysis, the investigation of **FR901465**-induced splicing alterations will continue to uncover fundamental mechanisms of cancer biology and pave the way for novel therapeutic strategies targeting the spliceosome.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GitHub - nf-core/rnasplice: rnasplice is a bioinformatics pipeline for RNA-seq alternative splicing analysis [github.com]
- 2. nf-co.re [nf-co.re]
- 3. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. An Alternative Splicing Network Links Cell Cycle Control to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of FR901465 in Studying Alternative Splicing in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1252163#application-of-fr901465-in-studying-alternative-splicing-in-cancer>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)